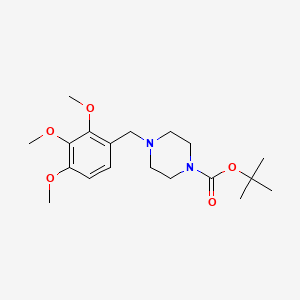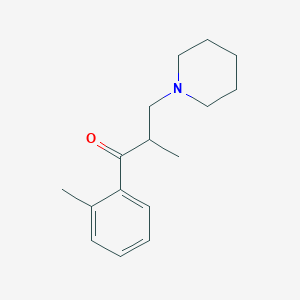
1-Propanone, 1-(2-methylphenyl)-2-methyl-3-(1-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Desmethyl 2’-Methyl Tolperisone: is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is a derivative of Tolperisone, a centrally acting muscle relaxant. This compound is characterized by the presence of a piperidine ring and a methylphenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Desmethyl 2’-Methyl Tolperisone involves the reaction of 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of 4’-Desmethyl 2’-Methyl Tolperisone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Desmethyl 2’-Methyl Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 4’-Desmethyl 2’-Methyl Tolperisone is used as a reference material in chemical research to study its properties and reactions .
Biology: In biological research, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of other compounds and as a standard for quality control .
Mechanism of Action
The precise mechanism of action of 4’-Desmethyl 2’-Methyl Tolperisone is not fully understood. it is believed to act by blocking voltage-gated sodium and calcium channels in the nervous system . This action reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolperisone: The parent compound, known for its muscle relaxant properties.
Eperisone: Another muscle relaxant with a similar structure and function.
Lanperisone: A related compound with muscle relaxant effects.
Uniqueness: 4’-Desmethyl 2’-Methyl Tolperisone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs . These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
InChI Key |
SLHURUNVGOQZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


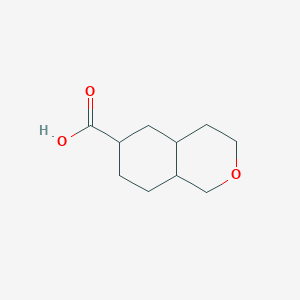
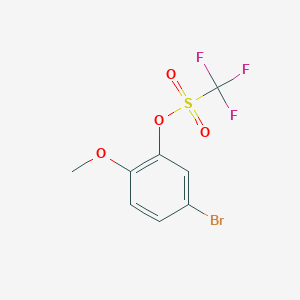
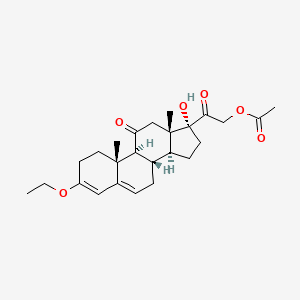
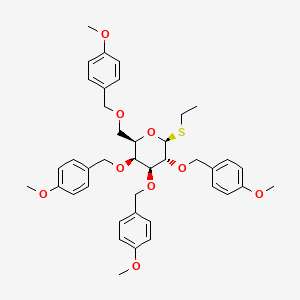
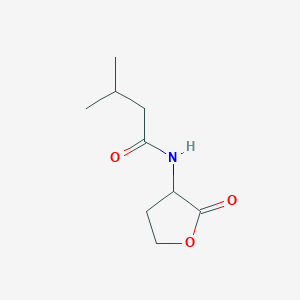
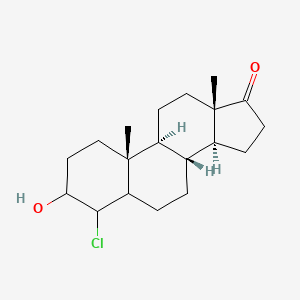
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
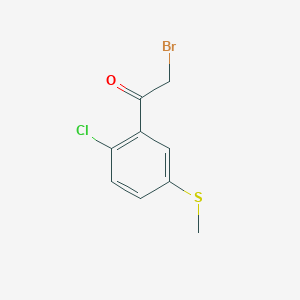
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
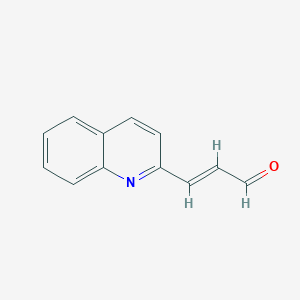
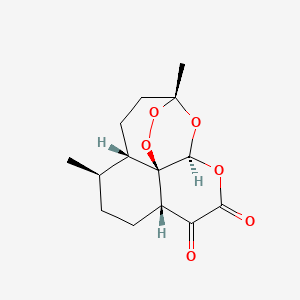
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
